molecular formula C7H13N3O3 B8307762 3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide

3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide

Cat. No.: B8307762
M. Wt: 187.20 g/mol
InChI Key: YHZBJNXFYPODJB-UHFFFAOYSA-N
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Description

3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide is a chemical compound with a unique structure that includes both hydroxyimino and methoxyimino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-dimethylbutyramide with hydroxylamine and methoxyamine in the presence of a suitable catalyst. The reaction is carried out under mild conditions, typically at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce amines.

Scientific Research Applications

3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide involves its interaction with specific molecular targets. The hydroxyimino and methoxyimino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylformamide
  • N,N-dimethylacetamide
  • N,N-dimethylbutyramide

Uniqueness

3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide is unique due to the presence of both hydroxyimino and methoxyimino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of versatility and potential biological activity.

Properties

Molecular Formula

C7H13N3O3

Molecular Weight

187.20 g/mol

IUPAC Name

2-hydroxyimino-3-methoxyimino-N,N-dimethylbutanamide

InChI

InChI=1S/C7H13N3O3/c1-5(9-13-4)6(8-12)7(11)10(2)3/h12H,1-4H3

InChI Key

YHZBJNXFYPODJB-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC)C(=NO)C(=O)N(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 336 parts of N,N-dimethyl-2-hydroxyiminoacetoacetamide (a compound of Formula III), 1500 parts ethanol and 203 parts of methoxyamine hydrochloride were added dropwise 210 parts of pyridine over one-half hour while maintaining the reaction mixture at 10° C. by external cooling. The mixture was allowed to warm slowly to 25° C. and maintained at this temperature for 18 hours. Finally, it was stirred and refluxed for one-half hour. The solvent was removed under reduced pressure (15 mm.) at 40° C. bath temperature. Approximately 2000 parts of ice water were added, which caused the residue to solidify. The solid was filtered, washed twice with ice water, filtered, and dried. There was obtained 340 parts of N,N-dimethyl-2-hydroxyimino-3-methoxyiminobutyramide (a compound of Formula II), m.p. 144-147, which is of satisfactory quality for use as an intermediate. The product was, however, recrystallized from ethyl acetate, whereupon it melted at 146°-148°.
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Synthesis routes and methods II

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